ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an oxolane (tetrahydrofuran)-derived amido group at position 5, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 3-methyl-5-(oxolane-3-carbonylamino)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-17-7-9/h6,9H,3-5,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQYJQWQUCARCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCOC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiophene ring to form dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(oxolane-3-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various biological targets, such as enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The oxolane-3-amido group distinguishes this compound from analogs. For example:
- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) : Contains electron-withdrawing hydroxyl and ketone groups, enhancing acidity but reducing stability under basic conditions. In contrast, the oxolane amide in the target compound may improve solubility in polar solvents while maintaining stability due to hydrogen-bonding interactions .
- Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) : Features a dimethylamino enamine group and aryl substituent.
Physicochemical Properties
- Solubility: The oxolane ring (tetrahydrofuran) enhances solubility in organic solvents compared to purely aromatic analogs like Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate , which relies on halogenated phenyl groups for lipophilicity.
- Hydrogen Bonding : The amide group enables stronger intermolecular interactions than esters or ethers, as seen in 1a and 1b (hydroxyl groups form hydrogen bonds influencing crystal packing) . This property could stabilize the compound in crystalline or supramolecular assemblies .
Conformational Analysis
The oxolane ring introduces puckering dynamics, which can be analyzed using Cremer-Pople coordinates . For example, cyclopentane derivatives exhibit pseudorotation, but the oxolane ring’s oxygen atom may constrain puckering modes, affecting the amide group’s orientation relative to the thiophene plane. This contrasts with planar substituents (e.g., phenyl in 1b ), which lack such conformational flexibility.
Data Table: Comparative Analysis of Thiophene Derivatives
Research Implications and Gaps
While the evidence provides insights into analogous compounds, direct data on this compound are absent. Key research priorities include:
- Synthesis Optimization : Adapting microwave or catalytic methods from for introducing the oxolane-3-amido group.
- Crystallographic Studies : Using SHELX software to resolve hydrogen-bonding patterns and ring puckering.
- Biological Activity Screening: Comparing its amide-driven interactions with amino- or aryl-substituted thiophenes in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
